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molecular formula C11H7ClN2O2 B8663072 4-(1,3-Benzodioxol-5-yl)-2-chloropyrimidine

4-(1,3-Benzodioxol-5-yl)-2-chloropyrimidine

Cat. No. B8663072
M. Wt: 234.64 g/mol
InChI Key: VBNNZTPYHAKOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906653B2

Procedure details

To a mixture of 3,4-dioxolanephenylboronic acid (0.938 g, 5.54 mmol) and 2,4-dichloropyrimidine (1 g, 6.65 mmol) in toluene (112 mL) were added 1,4-dioxane (14 mL) and PdCl2(dppf).CH2Cl2 (0.452 g, 0.554 mmol). The mixture was purged with argon for 15 min after which a 2M aqueous solution of Na2SO4 (28 mL, 56 mmol) was added. The reaction mixture was stirred at 75° C. for 24 h, cooled to rt, and then washed with saturated solution of NaHCO3. The organic layer was separated from the mixture, and the aqueous phase extracted with EtOAc. The combined organic phases were dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was then purified by silica gel flash chromatography (1:5 EtOAc/Hexanes) to give the product (324 mg, 25%) as crystalline white needles. 1H NMR (400 MHz, acetone-d6): δ 6.15 (s, 2H), 7.18 (d, 1H), 7.70 (d, 1H), 7.84 (d, 1H), 7.96 (d, 1H), 8.71 (d, 1H); LC-MS: RT=2.65 min, (M+H)+ 235.2.
[Compound]
Name
acid
Quantity
0.938 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0.452 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
28 mL
Type
reactant
Reaction Step Four
Yield
25%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[O:9]1[CH2:14][CH2:13][O:12][CH2:11]C1.C(Cl)Cl.[O-]S([O-])(=O)=O.[Na+].[Na+].[C:25]1(C)[CH:30]=CC=[CH:27][CH:26]=1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[O:9]1[C:14]2[CH:30]=[CH:25][C:26]([C:6]3[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=3)=[CH:27][C:13]=2[O:12][CH2:11]1 |f:3.4.5,7.8.9.10|

Inputs

Step One
Name
acid
Quantity
0.938 g
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
112 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Three
Name
Quantity
0.452 g
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
28 mL
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 75° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
WASH
Type
WASH
Details
washed with saturated solution of NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the mixture
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was then purified by silica gel flash chromatography (1:5 EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C2=NC(=NC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 324 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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